3-(2,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

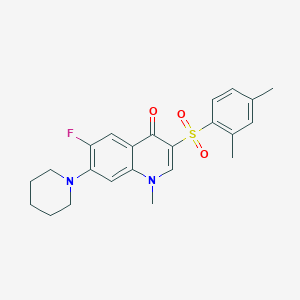

The compound 3-(2,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a fluorinated quinolone derivative characterized by a sulfonyl group at the 3-position and a piperidine substituent at the 7-position.

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3S/c1-15-7-8-21(16(2)11-15)30(28,29)22-14-25(3)19-13-20(26-9-5-4-6-10-26)18(24)12-17(19)23(22)27/h7-8,11-14H,4-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHIJUQDDVMBPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions One common approach is to start with the quinoline core, which can be synthesized through various methods such as the Skraup synthesis or the Friedländer synthesisThe piperidinyl group can be introduced via nucleophilic substitution reactions, while the fluoro group can be added through electrophilic fluorination reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors for certain steps to improve reaction efficiency and yield. Additionally, the purification of the final product would involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

3-(2,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the fluoro group can enhance binding affinity through hydrogen bonding or van der Waals interactions. The piperidinyl group can increase the compound’s lipophilicity, allowing it to cross cell membranes more easily.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Quinolone Family

A closely related compound, 4-(3-Carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-ium 4-carboxybenzoate (described in ), shares key features:

- A 6-fluoro-1,4-dihydroquinolin-4-one backbone common to both compounds.

- Substitutions at the 7-position: piperidine vs. piperazinium (a protonated piperazine derivative).

- Functional groups at the 3-position: 2,4-dimethylbenzenesulfonyl vs. carboxyethyl .

The sulfonyl group in the target compound likely reduces polarity compared to the carboxylate in , affecting solubility and membrane permeability. The piperidine moiety (neutral) vs. piperazinium (charged) may also alter binding interactions in biological systems .

Crystallographic and Computational Comparisons

Tools such as Mercury CSD 2.0 () enable comparative analysis of intermolecular interactions and crystal packing. For example:

- Packing Similarity : The target compound’s 2,4-dimethylbenzenesulfonyl group may induce distinct π-π stacking or hydrophobic interactions compared to the carboxylate-based hydrogen bonding in .

- Void Visualization : Mercury’s void analysis module could quantify differences in molecular packing density, which correlates with stability and dissolution rates .

SHELX (), widely used for crystal structure refinement, provides atomic-level precision for comparing bond lengths, angles, and torsional conformations. For instance, the fluoro substituent at position 6 in both compounds may exhibit similar electron-withdrawing effects, but differences in sulfonyl vs. carboxylate groups could lead to divergent torsional strain in the quinoline core .

Biological Activity

The compound 3-(2,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a derivative of quinoline that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a quinoline core, a sulfonyl group, and a piperidine moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been reported to inhibit bacterial growth by disrupting cell wall synthesis or interfering with nucleic acid metabolism. The specific compound is hypothesized to share these mechanisms due to its structural similarities.

| Compound | Target Microorganism | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The compound under review has shown promise in preliminary in vitro assays against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation.

Case Study:

In a study investigating the effects of similar quinoline derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that these compounds could induce significant cytotoxicity with IC50 values in the low micromolar range.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 5.2 |

| HeLa | 3.8 |

Neuroprotective Effects

Emerging research indicates that certain quinoline derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit butyrylcholinesterase (BuChE) has been highlighted as a mechanism for enhancing cognitive function.

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition: The sulfonyl group is known to interact with active sites of various enzymes, leading to inhibition.

- Cell Membrane Interaction: The lipophilic nature of the compound allows it to penetrate cellular membranes effectively.

- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that quinoline derivatives can modulate oxidative stress pathways, contributing to their protective effects against cellular damage.

Molecular Docking Studies

Molecular docking simulations have provided insights into how this compound interacts with target proteins at the molecular level. For example, docking studies against BuChE have shown favorable binding affinities, suggesting that the compound could serve as a lead for developing new inhibitors targeting cholinesterase enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.